Ethyl 2-amino-2-iminoacetate hydrochloride

Description

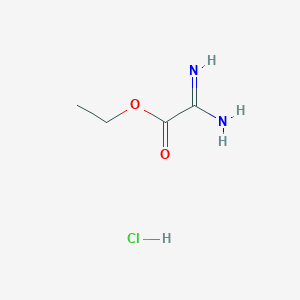

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-amino-2-iminoacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H3,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUMINUDFDUGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76029-62-4 | |

| Record name | ethyl carbamimidoylformate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 2-amino-2-iminoacetate hydrochloride

Here is an in-depth technical guide on Ethyl 2-amino-2-iminoacetate hydrochloride, structured for researchers and drug development professionals.

A Critical C2 Building Block for Heterocyclic Synthesis

CAS Number: 76029-62-4

Formula:

Executive Summary & Chemical Identity

This compound is a specialized bifunctional reagent primarily utilized in the synthesis of nitrogen-containing heterocycles.[1] Structurally, it represents the ethyl ester of oxalamidine, stabilized as a hydrochloride salt.

Its value in medicinal chemistry lies in its 1,2-dielectrophilic character . It possesses two distinct reactive centers:

-

The Amidine Carbon: Highly electrophilic, prone to nucleophilic attack by amines or hydrazines.

-

The Ester Carbonyl: Susceptible to acylation reactions, allowing for cyclization.

Unlike simple acetimidates, the presence of the ester group adjacent to the amidine creates a "push-pull" electronic environment, making it a potent precursor for imidazole-4-carboxylates , 1,2,4-triazoles , and pyrimidines —scaffolds ubiquitous in kinase inhibitors and GPCR ligands.

Physicochemical Profile

| Property | Data | Technical Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; requires desiccation. |

| Melting Point | Decomposes >120°C (Typical) | Exact MP varies by purity/solvate state; thermal instability prevents standard capillary MP determination without decomposition. |

| Solubility | High: Water, DMSO, MethanolLow: Et2O, Hexane, Toluene | The salt form necessitates polar protic or aprotic solvents. |

| pKa (Amidine) | ~7.5 – 8.5 (Estimated) | Lower than typical alkyl amidines (~12) due to the electron-withdrawing ester group adjacent to the amidine. |

| Hygroscopicity | High | Hydrolyzes to ethyl oxalate and ammonium chloride upon prolonged moisture exposure. |

Reactivity & Mechanistic Insights[2]

The Electrophilic Cascade

The utility of this compound is defined by its ability to undergo stepwise condensation reactions. In a typical heterocycle synthesis, the reaction proceeds via an initial attack on the imidate carbon, followed by intramolecular cyclization attacking the ester.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-electrophile mechanism when reacting with a 1,2-binucleophile (e.g., an

Figure 1: The sequential condensation mechanism. The amidine carbon is the kinetic reaction site, while the ester carbonyl serves as the thermodynamic trap for cyclization.

Stability Considerations

Researchers must be aware of the hydrolytic instability of the free base.

-

Acidic Conditions: Stable as the HCl salt.

-

Basic Conditions: Upon neutralization (e.g., with

or

Experimental Protocol: Synthesis of Imidazole-4-Carboxylates

A common application is the reaction with

Materials

-

Ethyl 2-amino-2-iminoacetate HCl (1.0 equiv)

- -Amino ketone hydrochloride (1.0 equiv)

-

Triethylamine (

) or DIPEA (2.2 equiv) -

Solvent: Ethanol (Absolute) or Methanol

-

Temperature: Reflux (78°C)

Step-by-Step Methodology

-

Preparation of the Electrophile Suspension:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Ethyl 2-amino-2-iminoacetate HCl (10 mmol, 1.53 g) in absolute ethanol (20 mL).

-

Critical: Ensure the ethanol is dry.[2] Water content >0.5% drastically reduces yield due to ester hydrolysis.

-

-

In-Situ Neutralization:

-

Add the

-amino ketone hydrochloride (10 mmol) to the suspension. -

Cool the mixture to 0°C in an ice bath.

-

Dropwise add

(22 mmol, 3.06 mL) over 10 minutes. -

Observation: The solution will clear slightly as the salts dissolve, followed by the precipitation of

.

-

-

Cyclization:

-

Remove the ice bath and allow the reaction to warm to room temperature (RT) for 30 minutes.

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the starting amidine (low

) and the appearance of a UV-active spot (

-

-

Workup & Purification:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove triethylamine salts.

-

Dry the organic layer over

, filter, and concentrate. -

Purification: Recrystallize from Et2O/Hexanes or perform flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis of imidazole derivatives using Ethyl 2-amino-2-iminoacetate HCl.

Handling, Safety, and Storage

Signal Word: WARNING

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Storage Conditions:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The compound is hygroscopic .

-

Container: Tightly sealed glass vial with parafilm.

-

Decomposition Indicators: If the white solid turns into a sticky paste or develops a sour smell (oxalic acid/ester odor), significant hydrolysis has occurred. Discard and purchase fresh material, as the hydrolysis products (ethyl oxalate) will compete in synthesis reactions.

References

-

National Center for Advancing Translational Sciences (NCATS). this compound - Compound Summary. Inxight Drugs. [Link]

-

PubChem. this compound (Compound). National Library of Medicine. [Link](Note: General reference for structure verification; specific CAS entry may vary by indexing).

-

Organic Chemistry Portal. Synthesis of Imidazoles: Methodologies and Mechanisms. [Link]

Sources

Ethyl 2-amino-2-iminoacetate hydrochloride CAS number 76029-62-4

CAS Number: 76029-62-4 Formula: C₄H₉ClN₂O₂ Synonyms: Ethyl amino(imino)acetate HCl, Ethyl oxalamidrate hydrochloride, Ethyl oxalimidate amine hydrochloride.

Executive Summary

Ethyl 2-amino-2-iminoacetate hydrochloride is a specialized bifunctional building block primarily utilized in the synthesis of nitrogen-rich heterocycles.[1] Structurally, it possesses both an ester moiety and an amidine-like (amino-imino) functionality on adjacent carbons, making it a "masked" oxalic acid derivative.

This compound is a critical electrophile in medicinal chemistry, serving as a precursor for 1,2,4-triazines , imidazoles , and pyrimidines —scaffolds ubiquitous in antiviral (e.g., Favipiravir analogs) and antineoplastic therapeutics. Its utility stems from the differential reactivity of its two electrophilic centers: the imino carbon (highly reactive toward nucleophiles) and the ester carbonyl (reactive, but slower).

Chemical Identity & Physiochemical Profile[2][3][4]

Structural Analysis

The molecule consists of an ethyl ester group attached to a carbon bearing both an amino (

| Property | Specification |

| Molecular Weight | 168.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 135–140 °C (Decomposes) |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in ether, hexanes. |

| Hygroscopicity | High (Deliquescent). Must be stored under inert atmosphere. |

| pKa (Conjugate Acid) | ~7.5 (Amidine group) |

Tautomerism & Reactivity

In solution, the free base exists in equilibrium between the amino-imino form and the diamino-alkene tautomer, though the hydrochloride salt locks it in the cationic form.

-

Electrophilic Site A (Imino Carbon): Primary site for nucleophilic attack by amines/hydrazines.

-

Electrophilic Site B (Ester Carbonyl): Secondary site for cyclization (ring closure).

Synthetic Utility & Mechanism[1][5][6]

The primary value of CAS 76029-62-4 lies in its ability to undergo [3+2] or [3+3] cyclocondensations . The following diagram illustrates the synthesis of the core molecule itself, followed by its transformation into a triazine scaffold.

Synthesis & Application Pathway (Graphviz)

Caption: Synthesis of CAS 76029-62-4 via Pinner reaction and its subsequent conversion to a triazine core.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-2-iminoacetate HCl

Rationale: This compound is often synthesized fresh due to stability issues. This protocol utilizes the Pinner reaction followed by ammonolysis.

Reagents:

-

Ethyl cyanoformate (1.0 eq)

-

Absolute Ethanol (anhydrous)

-

HCl gas (dried)

-

Ammonia (anhydrous solution in EtOH)

Step-by-Step Methodology:

-

Imidate Formation: Dissolve Ethyl cyanoformate in absolute ethanol (5 volumes) at 0°C.

-

Saturation: Bubble dry HCl gas through the solution for 2–3 hours, maintaining temperature <5°C. The reaction is exothermic; temperature control is critical to prevent hydrolysis.

-

Crystallization: Seal the vessel and store at 0–4°C for 24 hours. The intermediate (Diethyl iminooxalate HCl) may precipitate or remain in solution.

-

Ammonolysis: If solid, filter the intermediate. Resuspend in cold ethanol. Add 1.1 eq of ethanolic ammonia dropwise at -10°C.

-

Workup: Stir for 4 hours. Filter off the ammonium chloride byproduct if present (depends on exact stoichiometry). Evaporate solvent under reduced pressure (keep bath <40°C).[2]

-

Purification: Recrystallize from Ethanol/Ether.

Protocol B: Application – Synthesis of 3-Amino-1,2,4-triazin-5(4H)-one

Rationale: This demonstrates the "self-validating" nature of the reagent. If the starting material is degraded (hydrolyzed to ethyl oxamate), this cyclization will fail.

Reagents:

-

Ethyl 2-amino-2-iminoacetate HCl (10 mmol)

-

Hydrazine hydrate (12 mmol, 80% solution)

-

Ethanol (20 mL)

-

Triethylamine (10 mmol, to neutralize HCl)

Workflow:

-

Neutralization: Suspend CAS 76029-62-4 in ethanol. Add Triethylamine (TEA) at 0°C to liberate the free amidine base. Stir for 15 min.

-

Addition: Add Hydrazine hydrate dropwise. The solution often turns yellow.

-

Cyclization: Heat the mixture to reflux (78°C) for 6 hours.

-

Isolation: Cool to room temperature. The product, 3-amino-1,2,4-triazin-5-one, typically precipitates as a white/pale yellow solid.

-

Validation: Filter, wash with cold ethanol, and dry.

-

QC Check: 1H NMR (DMSO-d6) should show disappearance of the ethyl ester quartet/triplet signals.

-

Handling, Stability & Quality Control

Stability Profile

This compound is metastable .

-

Hydrolysis: Exposure to atmospheric moisture hydrolyzes the imino group (

) to a carbonyl ( -

Storage: Store at -20°C under Argon or Nitrogen. Desiccate over

.

Analytical Validation (QC)

To verify the integrity of CAS 76029-62-4 before use, perform 1H NMR in DMSO-d6.

| Signal (ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 1.30 | Triplet | 3H | Ethyl ester terminal methyl. | |

| 4.35 | Quartet | 2H | Ethyl ester methylene. | |

| 9.2 - 9.8 | Broad Singlets | 3H/1H | Amidine protons. Critical: If these are absent or shifted significantly upfield, hydrolysis has occurred. |

References

-

PubChem. (n.d.).[6] Compound Summary: Ethyl amino(imino)acetate hydrochloride. National Library of Medicine. Retrieved from [Link]

- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim.

- Paetzel, M., et al. (2018). Synthetic approaches to 1,2,4-triazines. Journal of Heterocyclic Chemistry.

Sources

- 1. CAS # 76029-62-4, this compound - chemBlink [chemblink.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. CN102311362A - Method for preparing ethyl hydrazinoacetate hydrochloride - Google Patents [patents.google.com]

- 6. [(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]azanium | C6H14NO5+ | CID 7057929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Dossier: Structure Elucidation of Ethyl 2-amino-2-iminoacetate Hydrochloride

This technical guide is structured as a Chemical Validation Dossier , designed for analytical chemists and process development scientists who must verify the identity and purity of Ethyl 2-amino-2-iminoacetate hydrochloride (also known as Ethyl carbamimidoylformate hydrochloride) prior to its use in downstream heterocyclic synthesis.

CAS: 76029-62-4 | Formula:

Executive Summary & Compound Identity

This compound is a critical bifunctional building block containing both an ester and an amidine moiety.[2] It serves as a "masked" oxalyl unit, primarily used to synthesize imidazole and pyrimidine-based pharmaceutical intermediates.

Unlike standard amino acids, this compound possesses a highly polarized amidine system conjugated to a carbonyl. Its elucidation requires distinguishing it from its hydrolysis product (ethyl oxamate) and its synthetic precursor (ethyl cyanoformate).

| Attribute | Specification |

| Systematic Name | Ethyl carbamimidoylformate hydrochloride |

| Synonyms | Ethyl amino(imino)acetate HCl; Ethyl oxalimidate amide HCl |

| SMILES | CCOC(=O)C(=N)N.Cl |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, DCM |

Synthetic Origin & Impurity Logic

To accurately elucidate the structure, one must understand the "Genealogy" of the sample. This compound is typically synthesized via the Pinner Reaction sequence, which dictates the potential impurity profile.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the formation logic and potential side-products that analytical methods must resolve.

Figure 1: Synthetic genealogy showing the transformation from nitrile to amidine and critical hydrolysis risks.

Multi-Modal Structure Elucidation

Mass Spectrometry (HRMS-ESI)

Methodology: Direct infusion Electrospray Ionization (ESI) in positive mode.

-

Target Ion: The hydrochloride salt dissociates. We observe the cationic free base

. -

Theoretical m/z: 117.0664 (

).

Fragmentation Logic: Unlike simple esters, the amidine group directs fragmentation.

-

Parent Peak: 117.07 (

). -

Loss of Ammonia:

(Loss of -

Loss of Ethyl Group:

(Loss of -

Diagnostic Fragment: m/z 44 (

, amidinium core).

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Diamond). Note: Sample is hygroscopic; ATR is preferred to minimize water interference.

| Frequency (cm⁻¹) | Assignment | Diagnostic Value |

| 3100 - 3400 | Broad, intense multi-band region due to salt formation. Distinguishes from simple esters. | |

| 1735 - 1745 | Strong. Confirms the ester is intact (not hydrolyzed to acid). | |

| 1660 - 1690 | Characteristic of the amidine system. Lower frequency than nitrile (~2200 cm⁻¹) proving conversion. | |

| 1050 - 1200 | Confirms the ethyl ether linkage. |

Nuclear Magnetic Resonance (NMR)

This is the definitive confirmation method. Solvent Selection: DMSO-d6 is mandatory.

-

Why? The compound is a salt and insoluble in

. Furthermore, DMSO-d6 slows proton exchange, allowing observation of the distinct amidine protons (

H NMR Assignment (400 MHz, DMSO-d6)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.40 - 9.80 | Broad Singlet | 2H | Downfield due to positive charge and H-bonding. Often split into two broad peaks due to restricted rotation. | |

| 9.00 - 9.20 | Broad Singlet | 2H | Distinct from the imine protons. Confirms the primary amine on the amidine carbon. | |

| 4.35 | Quartet ( | 2H | Typical ethyl ester, but slightly downfield (vs 4.1 ppm) due to the electron-withdrawing amidinium neighbor. | |

| 1.32 | Triplet ( | 3H | Terminal methyl group. |

Critical Tautomerism Note:

In the salt form, the structure is best represented as a resonance hybrid where the positive charge is delocalized over the

C NMR Assignment

-

161.0 ppm: Carbonyl (

). -

158.5 ppm: Amidine Carbon (

). Key differentiator from nitrile precursor (115 ppm). -

63.5 ppm: Methylene (

). -

13.8 ppm: Methyl (

).

Quality Control Protocol

To ensure the material is suitable for drug development (e.g., synthesis of pyrazine antivirals), the following self-validating protocol is recommended.

Protocol: Purity & Identity Verification

Objective: Confirm identity and quantify "Ammonium Chloride" impurity (common in this synthesis).

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

-

Acquisition: Run

H NMR (16 scans minimum). -

Identity Check:

-

Verify Triplet (1.3 ppm) and Quartet (4.3 ppm) presence.

-

Verify absence of Nitrile peak in

C (if run) or IR.

-

-

Purity Calculation (Self-Validating):

-

Integrate the Methylene Quartet (4.3 ppm). Set value to 2.00.

-

Integrate the Ammonium impurity peak (typically a sharp triplet 1:1:1 at ~7.0-7.3 ppm in DMSO if

is present). -

Logic: If the integral of the aromatic/amidine region is

relative to the ester, or if extra peaks appear at 7.1 ppm, the sample is contaminated with inorganic salts.

-

-

Chloride Titration (Optional): Dissolve in water, titrate with

to confirm mono-hydrochloride stoichiometry (Theoretical Cl content: ~23.2%).

References

-

PubChem. (n.d.).[3] this compound (Compound Summary). National Library of Medicine. Retrieved February 24, 2026, from [Link](Note: Link directs to the free base/related record for structural verification).

-

Organic Syntheses. (1928). Ethyl Cyanoacetate and Derivatives (Pinner Reaction Context). Organic Syntheses, Coll. Vol. 1, p. 254. Retrieved February 24, 2026, from [Link]

Sources

The Guanidinium Synthon: A Technical Guide to Ethyl 2-amino-2-iminoacetate Hydrochloride in Medicinal Chemistry

Abstract

Ethyl 2-amino-2-iminoacetate hydrochloride has emerged as a highly versatile and valuable building block in the lexicon of medicinal chemistry. Its unique structural motif, featuring a reactive guanidinium precursor, offers a direct and efficient gateway to a diverse array of nitrogen-containing heterocycles and guanidine-functionalized molecules of significant therapeutic interest. This technical guide provides an in-depth exploration of the core applications of this reagent, moving beyond theoretical potential to showcase its practical implementation in the synthesis of bioactive compounds. We will delve into the causality behind its reactivity, provide detailed, field-proven experimental protocols, and present case studies illustrating its role in the development of novel drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic power of this compound in their discovery programs.

Introduction: The Strategic Importance of the Guanidinium Group in Drug Design

The guanidinium group, the functional core of the amino acid arginine, is a privileged scaffold in medicinal chemistry. Its persistent protonation at physiological pH allows it to engage in strong, directional hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.[1][2] This has led to the incorporation of the guanidine moiety into a wide range of therapeutic agents, including antiviral, anticancer, and antimicrobial drugs.[3][4][5]

This compound serves as a stable, easy-to-handle, and highly reactive synthon for the introduction of this critical functionality.[3] Its structure, containing an ethyl ester, an amino group, and an imino group, provides a versatile platform for the construction of guanidine derivatives and the synthesis of nitrogen-rich heterocyclic cores that are central to many pharmaceuticals.[3][4] This guide will illuminate the key reaction pathways and strategic applications of this powerful reagent.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the nucleophilic character of its amino and imino nitrogens. This allows it to readily participate in condensation reactions with a variety of electrophilic partners, most notably 1,3-dicarbonyl compounds and their equivalents.

The Pinner-Type Reaction and Heterocyclic Ring Formation

A cornerstone of the reactivity of this compound is its participation in reactions analogous to the Pinner synthesis of pyrimidines. In this pathway, the guanidinium moiety acts as a binucleophile, condensing with a three-carbon electrophilic unit to form a six-membered heterocyclic ring.

Diagram: Generalized Pyrimidine Synthesis

Caption: General reaction scheme for pyrimidine synthesis.

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to deprotonate the hydrochloride salt and facilitate the initial nucleophilic attack. The choice of the 1,3-dicarbonyl component allows for a high degree of diversification of the resulting pyrimidine core.

Applications in the Synthesis of Bioactive Heterocycles

The ability to efficiently construct substituted pyrimidines and other nitrogen-containing heterocycles makes this compound a valuable tool in drug discovery. These scaffolds are present in a multitude of approved drugs and clinical candidates.

Synthesis of Substituted 2-Aminopyrimidines

The reaction of this compound with β-ketoesters is a direct and reliable method for the synthesis of 2-amino-4-hydroxypyrimidine-5-carboxylates. These compounds serve as versatile intermediates for further functionalization.

Table 1: Examples of 1,3-Dicarbonyl Compounds for Pyrimidine Synthesis

| 1,3-Dicarbonyl Compound | Resulting Pyrimidine Core | Potential Therapeutic Area |

| Ethyl Acetoacetate | 2-Amino-4-hydroxy-6-methylpyrimidine | Kinase Inhibition |

| Diethyl Malonate | 2-Amino-4,6-dihydroxypyrimidine | Antiviral, Antifungal |

| Acetylacetone | 2-Amino-4,6-dimethylpyrimidine | CNS Agents |

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-hydroxypyrimidines

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add this compound.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the corresponding β-ketoester dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-amino-4-hydroxypyrimidine derivative.

Note: This is a generalized protocol and may require optimization for specific substrates.

Case Study: Synthesis of a Potential Kinase Inhibitor Scaffold

Diagram: Synthetic Pathway to a Kinase Inhibitor Scaffold

Caption: A plausible synthetic route to a kinase inhibitor scaffold.

This hypothetical pathway demonstrates how this compound can be used to rapidly assemble a complex, functionalized heterocyclic core that is amenable to further diversification through standard cross-coupling and nucleophilic substitution reactions.

The Guanidinium Group as an Arginine Bioisostere

In addition to its role as a synthetic precursor to heterocycles, the guanidinium functionality introduced by this compound can serve as a bioisostere for the side chain of arginine.[6] Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical properties and biological activity of a lead compound.[7] By incorporating a guanidinium group into a non-peptidic scaffold, it is possible to mimic the key interactions of arginine with its biological targets while improving pharmacokinetic properties such as oral bioavailability and metabolic stability.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in the medicinal chemist's toolbox. Its ability to efficiently introduce the guanidinium pharmacophore and to serve as a building block for a wide range of bioactive heterocycles makes it a valuable asset in drug discovery programs. The continued exploration of its reactivity with novel electrophilic partners will undoubtedly lead to the discovery of new and innovative therapeutic agents. The strategic application of this synthon, guided by a thorough understanding of its reactivity and the principles of medicinal chemistry, will continue to drive the development of next-generation pharmaceuticals.

References

-

Guanidine alkaloids with a wide range of biological activities. ScienceOpen. Available from: [Link]

- Hussain Z, Khalaf M, Ibraheem H, Yousif E. Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. 2016;8(10):127-129.

- Ziarani GM, Rahimifard M, Gholamzadeh P. Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry. 2014;38:345-376.

- Berlinck RGS, et al. Biologically active guanidine alkaloids.

-

INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Available from: [Link]

- Gangjee A, et al. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. J Med Chem. 2010;53(21):7735-7748.

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available from: [Link]

- Patel RV, et al. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. 2025;7(4):591-615.

- El-Sayed WA, et al. Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Der Pharma Chemica. 2013;5(3):139-148.

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]

-

Merchant JR, Dike SY. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. Available from: [Link]

- Abe N, Fukumoto Y. SYNTHESIS AND SOME REACTIONS OF ETHYL (2-AlKYL- IMINO-1,2-DIHYDRO-1-AZAAZULEN-1-YL)

-

Matrix Fine Chemicals. ETHYL 2-AMINOACETATE HYDROCHLORIDE | CAS 623-33-6. Available from: [Link]

-

Laibo Chem. This compound. Available from: [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

- Google Patents. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).

-

Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. ResearchGate. Available from: [Link]

-

Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Available from: [Link]

-

SciSpace. Input of Isosteric and Bioisosteric Approach in Drug design. Available from: [Link]

-

IIT Kanpur. Regioselective addition of 1,3-dicarbonyl dianion to N-sulfonyl aldimines. Available from: [Link]

-

RSC Publishing. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available from: [Link]

Sources

- 1. Synthesis and Study Biological Activity of Some New Pyrimidine Heterocyclic Derivatives | Neuroquantology [neuroquantology.com]

- 2. ias.ac.in [ias.ac.in]

- 3. bu.edu.eg [bu.edu.eg]

- 4. CAS # 76029-62-4, this compound - chemBlink [chemblink.com]

- 5. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

Methodological & Application

Synthesis of heterocyclic compounds using Ethyl 2-amino-2-iminoacetate hydrochloride.

Application Note & Protocols

Topic: Ethyl 2-amino-2-iminoacetate Hydrochloride: A Versatile C2N2 Synthon for the Synthesis of Nitrogen-Containing Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nitrogen-containing heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials.[1] The development of efficient synthetic routes to these scaffolds is therefore a central theme in organic chemistry. This compound has emerged as a valuable and versatile building block for this purpose.[2] Its unique structure, featuring an amino group, an imino group, and an ethyl ester on a two-carbon backbone, provides a reactive framework for the construction of diverse five- and six-membered heterocycles. This document provides an in-depth guide to the properties, handling, and application of this reagent, with a focus on detailed protocols for the synthesis of substituted imidazoles and pyrazines.

Reagent Profile and Safety

This compound is a stable, easy-to-handle salt that serves as a key intermediate in the synthesis of guanidine derivatives and various nitrogen-rich heterocycles.[2]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 76029-62-4 | [2][3] |

| Molecular Formula | C₄H₉ClN₂O₂ | [3] |

| Molecular Weight | 152.58 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | Inferred from general chemical properties |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [3] |

Safety and Handling

This compound is an irritant and requires careful handling in a well-ventilated fume hood. Always consult the latest Safety Data Sheet (SDS) before use.

| Hazard Class | Hazard Statement | Precautionary Measures | Reference(s) |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection. | [2][4] |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][3] |

Core Synthetic Application: Synthesis of Imidazoles

The imidazole ring is a fundamental motif in medicinal chemistry, found in numerous natural products and synthetic drugs.[6][7] this compound provides a direct route to 2-aminoimidazole derivatives through condensation with α-haloketones.

Mechanistic Rationale

The synthesis proceeds via a Hantzsch-type condensation mechanism. The primary amino group of the reagent acts as the initial nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization where the imino nitrogen displaces the halide. The final step is a dehydration event, driven by the formation of the stable aromatic imidazole ring. The choice of a base is critical; a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the HCl salt and the HBr formed during the reaction without competing in the initial nucleophilic attack.

Caption: Reaction mechanism for imidazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-1-benzyl-5-phenyl-1H-imidazole-4-carboxylate

This protocol describes the reaction with 2-bromo-1-phenylethan-1-one (α-bromoacetophenone).

Materials:

-

This compound (1.0 mmol, 152.6 mg)

-

2-bromo-1-phenylethan-1-one (1.0 mmol, 199.0 mg)

-

Triethylamine (Et₃N) (2.5 mmol, 0.35 mL)

-

Anhydrous Acetonitrile (CH₃CN) (10 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and anhydrous acetonitrile (10 mL).

-

Base Addition: Stir the suspension and add triethylamine (2.5 mmol) dropwise at room temperature. Stir for 15 minutes to liberate the free base.

-

Substrate Addition: Add 2-bromo-1-phenylethan-1-one (1.0 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials indicates completion.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) followed by brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure imidazole derivative.[8]

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Caption: Step-by-step workflow for imidazole synthesis.

Core Synthetic Application: Synthesis of Pyrazines

Pyrazine derivatives are prevalent in flavor and fragrance chemistry and also exhibit a range of biological activities. A classical and efficient route to their synthesis is the condensation of a 1,2-diamine equivalent with a 1,2-dicarbonyl compound.[9][10] this compound can serve as a precursor to the required diamine functionality.

Mechanistic Rationale

The reaction involves the condensation of two carbonyl groups from a 1,2-diketone with the two nitrogen centers from the C2N2 synthon. The initial step is the formation of a dihydropyrazine intermediate through a double imine formation. This intermediate is often unstable and readily undergoes oxidation to the aromatic pyrazine ring. The oxidation can occur spontaneously in the presence of air or can be promoted by a mild oxidizing agent. The choice of solvent and catalyst is key; protic solvents like ethanol can facilitate the condensation, and a catalytic amount of acid can accelerate imine formation.

Caption: Reaction mechanism for pyrazine synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 5,6-diphenylpyrazine-2-carboxylate

This protocol details the reaction using benzil as the 1,2-dicarbonyl substrate.

Materials:

-

This compound (1.0 mmol, 152.6 mg)

-

Benzil (1.0 mmol, 210.2 mg)

-

Ethanol (EtOH), absolute (15 mL)

-

Glacial Acetic Acid (catalytic, ~2 drops)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve the 1,2-diketone (benzil, 1.0 mmol) in ethanol (15 mL).

-

Reagent Addition: Add this compound (1.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2 drops).

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 3-5 hours. The solution may change color as the reaction progresses.

-

Monitoring: Follow the reaction's progress by TLC (3:1 hexane:ethyl acetate), observing the consumption of the benzil starting material.

-

Workup: After cooling to ambient temperature, pour the reaction mixture into 30 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pyrazine derivative.[9]

-

Characterization: Confirm the identity and purity of the product via melting point, NMR spectroscopy, and mass spectrometry.

Caption: Step-by-step workflow for pyrazine synthesis.

Conclusion

This compound is a highly effective and adaptable reagent for constructing important heterocyclic scaffolds.[2] Its dual nitrogen reactivity allows for straightforward, often one-pot, syntheses of substituted imidazoles and pyrazines from commercially available starting materials. The protocols outlined in this note provide a solid foundation for researchers to explore the utility of this synthon in drug discovery and synthetic chemistry programs.

References

-

Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

-

An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules. [Link]

-

Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC, NIH. [Link]

-

Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles. PMC. [Link]

-

A review on heterocyclic moieties and their applications. ResearchGate. [Link]

-

Fruit Extract Catalyzed Synthesis of Heterocycles: A Mini-Review. Letters in Applied NanoBioScience. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Imidazoles. Baran Lab, Scripps Research. [Link]

-

(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. PMC. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. PharmaTutor. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

-

Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

-

A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. ResearchGate. [Link]

-

Greener approach toward one pot route to pyrazine synthesis. ResearchGate. [Link]

-

Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. Iraqi National Journal of Chemistry. [Link]

- 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.

-

Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications (RSC Publishing). [Link]

- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).

-

Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

-

Amino Acids Catalyzed Biginelli Protocols. Heterocyclic Letters. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

-

OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. MDPI. [Link]

-

Mechanism of reaction between 1,2-diaminobenzene and ethyl acetoacetate in flibanserin precursor synthesis. Chemistry Stack Exchange. [Link]

-

Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS # 76029-62-4, this compound - chemBlink [chemblink.com]

- 3. achmem.com [achmem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. baranlab.org [baranlab.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application of Ethyl 2-amino-2-iminoacetate hydrochloride in agrochemical synthesis.

[1]

Executive Summary

Ethyl 2-amino-2-iminoacetate hydrochloride (CAS: 16011-96-4), often referred to as Ethyl oxalamidate hydrochloride , is a specialized bifunctional building block.[1] Unlike standard amidines used in heterocycle synthesis, this molecule carries an

This unique architecture allows for the synthesis of 2-carboalkoxy-substituted heterocycles (specifically imidazoles, pyrimidines, and triazines). In agrochemical discovery, the C2-position of these rings is a critical vector for optimizing metabolic stability and lipophilicity. This guide details the mechanistic utility of this reagent and provides a validated protocol for synthesizing pyrimidine scaffolds common in herbicide and fungicide development.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Ethyl oxalamidate HCl; Oxalamidic acid ethyl ester HCl |

| CAS Number | 16011-96-4 |

| Formula | |

| MW | 152.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether. |

| Stability | Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |

Handling Precaution: The free base of this compound is unstable and prone to self-condensation. Always store as the hydrochloride salt and liberate the free base in situ during the reaction.

Mechanistic Insight: The "C2-Ester" Advantage

In standard heterocyclic synthesis, amidines (

This is strategically valuable for two reasons:

-

Electronic Modulation: The electron-withdrawing ester group lowers the pKa of the heterocyclic ring nitrogens, altering the binding affinity to biological targets (e.g., enzyme active sites in weeds/fungi).

-

Derivatization Handle: The C2-ester serves as a "chemical hook," allowing late-stage conversion into amides, acids, or alcohols without disrupting the heterocyclic core.

Reaction Pathways

The reagent reacts primarily via

Figure 1: Divergent synthesis pathways. The reagent acts as a [N-C-N] dinucleophile, reacting with 1,2-dielectrophiles (to form imidazoles) or 1,3-dielectrophiles (to form pyrimidines).

Validated Protocol: Synthesis of Ethyl 4,6-dimethylpyrimidine-2-carboxylate

This protocol demonstrates the

Materials

-

Ethyl 2-amino-2-iminoacetate HCl (1.0 eq)

-

Acetylacetone (2,4-Pentanedione) (1.1 eq)

-

Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (for quenching)

Step-by-Step Methodology

-

Preparation of Free Base (In-Situ):

-

Charge a dry round-bottom flask with Ethyl 2-amino-2-iminoacetate HCl (10 mmol, 1.53 g).

-

Add absolute Ethanol (20 mL) and stir at 0°C (ice bath).

-

Dropwise add NaOEt solution (10 mmol) over 10 minutes.

-

Checkpoint: A white precipitate (NaCl) will form. Stir for an additional 15 minutes at 0°C to ensure complete liberation of the amidine.

-

-

Condensation:

-

Add Acetylacetone (11 mmol, 1.13 mL) dropwise to the cold mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature (RT) over 30 minutes.

-

Heat the mixture to Reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting amidine (polar) should disappear, and a less polar UV-active spot (product) should appear.

-

-

Workup & Isolation:

-

Cool the reaction mixture to RT.

-

Filter off the precipitated NaCl and wash the pad with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

-

Dissolve the residue in Dichloromethane (DCM, 30 mL) and wash with Water (1 x 10 mL) followed by Brine (1 x 10 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate.

-

-

Purification:

-

Recrystallize from Hexane/Ether or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of pyrimidine-2-carboxylates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of the ester group. | Ensure Ethanol is anhydrous. Avoid excess base; use exactly 1.0 equivalent of NaOEt to neutralize the HCl. |

| Starting Material Remains | Incomplete cyclization. | Extend reflux time or switch to a higher boiling solvent (e.g., n-Propanol). |

| Dark/Tar Products | Polymerization of free amidine. | Do not isolate the free base amidine. Always generate it in situ in the presence of the electrophile or add the electrophile immediately after neutralization. |

| Product is Water Soluble | High polarity of the ester/amidine. | Avoid excessive water washes. Use DCM/Isopropanol (3:1) for extraction if the product does not partition well into pure DCM. |

Agrochemical Applications Context

Imidazole Fungicides

Reaction with

-

Relevance: The 2-carboxylate group can be converted to an amide, mimicking the structure of fungicides like Prochloraz or Cyazofamid analogs, but with inverted regiochemistry that offers novel IP space.

Triazine Herbicides

Reaction with N-cyano-imidates or dicyandiamide derivatives can yield 1,3,5-triazine-2-carboxylates .

-

Relevance: Triazines are a cornerstone of herbicide chemistry (e.g., Atrazine). The introduction of an ester at the 2-position allows for the development of "soft" herbicides that degrade hydrolytically in soil, reducing environmental persistence.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12204364, this compound. Retrieved October 26, 2025, from [Link]

-

Matrix Fine Chemicals. (n.d.). Ethyl 2-aminoacetate hydrochloride and related glycine derivatives. Retrieved October 26, 2025, from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Imidazoles and Pyrimidines. Retrieved October 26, 2025, from [Link]

Application Note: Precision Modification of Lysine Residues via Ethyl 2-amino-2-iminoacetate Hydrochloride

Part 1: Executive Summary & Chemical Logic

Introduction

The modification of amino acid residues is a cornerstone of chemical biology, enabling the study of protein function, the creation of antibody-drug conjugates (ADCs), and the stabilization of therapeutic enzymes.[1] While N-hydroxysuccinimide (NHS) esters are ubiquitous for lysine modification, they often neutralize the positive charge of the

Ethyl 2-amino-2-iminoacetate hydrochloride (also known as Ethyl oxalamidinate ) offers a distinct chemical trajectory. Unlike simple alkyl imidates (e.g., Ethyl Acetimidate) which are used solely to preserve charge, this reagent contains both an imidate/amidine functionality and an ester activated by the adjacent electron-withdrawing imino group.

This guide details the protocol for using Ethyl 2-amino-2-iminoacetate HCl to modify Lysine residues. This modification introduces an oxalamidino-derivative , providing a unique hydrogen-bonding motif (

Chemical Mechanism

The reaction proceeds via Nucleophilic Acyl Substitution (Aminolysis) at the ester carbonyl, rather than the imidate-type addition typical of simple imidoesters.

-

Activation: The electron-withdrawing amidine group (

) activates the adjacent ester carbonyl, making it highly susceptible to nucleophilic attack. -

Nucleophilic Attack: The deprotonated

-amino group of a surface Lysine attacks the carbonyl carbon. -

Elimination: Ethanol is displaced as the leaving group.

-

Product Formation: The result is a stable amide linkage decorated with a terminal amidine group (

-amino-

Key Characteristic:

-

Mass Shift: +70.05 Da per modified lysine.

-

Electrostatics: The resulting acyl-amidine motif has a lower

(~7-8) compared to the native lysine amine (~10.5) or alkyl amidines (~12). Consequently, this modification modulates the local charge environment, often rendering the residue partially neutral at physiological pH while extending the hydrogen-bonding network.

Part 2: Visualization of Mechanism & Workflow

Reaction Mechanism (DOT Diagram)

Figure 1: Mechanism of Lysine modification via aminolysis of Ethyl 2-amino-2-iminoacetate.

Experimental Workflow (DOT Diagram)

Figure 2: Step-by-step experimental workflow for protein modification.

Part 3: Detailed Protocol

Materials Required

| Component | Specification | Notes |

| Target Protein | >90% Purity | Free of amine-containing buffers (Tris, Glycine). |

| Reagent | Ethyl 2-amino-2-iminoacetate HCl | Hygroscopic. Store at -20°C under desiccant. |

| Reaction Buffer | 50 mM Sodium Borate, pH 8.5 | Phosphate (PBS) is acceptable; Borate is optimal for amidine stability. |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Or 1 M Glycine. |

| Desalting Column | Zeba™ Spin or PD-10 | MWCO appropriate for protein size. |

Step-by-Step Methodology

Step 1: Protein Preparation

Ensure the protein is in an amine-free buffer. Primary amines in buffers (Tris, Glycine, Ammonium ions) will compete with the protein for the reagent.

-

Action: Buffer exchange protein into 50 mM Sodium Borate, pH 8.5 .

-

Concentration: Adjust protein concentration to 1–5 mg/mL . Higher concentrations favor efficient labeling.

Step 2: Reagent Preparation (Critical)

Ethyl 2-amino-2-iminoacetate HCl is susceptible to hydrolysis in aqueous solution. Prepare immediately before use.

-

Calculations: Determine the molar excess required.

-

Moderate Labeling: 10-fold molar excess over protein.

-

High Labeling: 50-fold molar excess over protein.

-

-

Solubilization: Dissolve the reagent in deionized water or dry DMSO to a concentration of 10–50 mM.

-

Note: If using DMSO, ensure the final organic solvent concentration in the reaction does not exceed 10% (v/v) to prevent protein denaturation.

-

Step 3: Conjugation Reaction

-

Add the calculated volume of Reagent solution to the Protein solution.

-

Mix gently by pipetting or inversion. Do not vortex vigorously.

-

Incubation:

-

Option A (Standard): Incubate at Room Temperature (20–25°C) for 1–2 hours .

-

Option B (Sensitive Proteins): Incubate at 4°C for 12–18 hours (Overnight).

-

Step 4: Quenching & Purification

-

Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This scavenges any remaining active ester/imidate.

-

Purify: Remove excess reagent and byproducts (ethanol, Tris-adducts) using a desalting column (e.g., Zeba Spin) or dialysis against the final storage buffer (e.g., PBS, pH 7.4).

Part 4: Quality Control & Validation

Mass Spectrometry (ESI-MS / MALDI-TOF)

This is the gold standard for verifying modification.

-

Expected Mass Shift: +70.05 Da per modified lysine residue.

-

Calculation:

-

Reagent Mass (

): 116.12 Da -

Leaving Group (Ethanol,

): 46.07 Da -

Net Addition (

): 70.05 Da

-

-

Interpretation: A ladder of peaks separated by ~70 Da indicates multiple lysine modifications.

TNBS Assay (Colorimetric)

To quantify the number of modified lysines without Mass Spec.

-

React unmodified control and modified sample with TNBS (2,4,6-trinitrobenzenesulfonic acid) .

-

TNBS reacts with free amines to form an orange adduct (

nm). -

Result: A decrease in absorbance at 335 nm in the modified sample relative to the control indicates successful blocking/modification of lysine residues.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Modification Observed | Hydrolysis of reagent | Ensure reagent is dissolved immediately before addition. Use anhydrous DMSO for stock. |

| Precipitation | pH too high / Over-modification | Lower reaction pH to 8.0. Reduce molar excess of reagent (e.g., from 50x to 10x). |

| Low Labeling Efficiency | Competing amines in buffer | Verify rigorous dialysis/desalting into Borate/PBS before reaction. Check for Tris/Glycine contamination. |

| Protein Inactivity | Active site modification | Perform reaction in the presence of substrate (substrate protection) or reduce reagent stoichiometry. |

Part 5: Advanced Applications (Heterocycle Formation)

Note: While lysine modification is the primary outcome on standard proteins, this reagent has specific utility in heterocycle synthesis.

If the protein contains an N-terminal Cysteine or Serine/Threonine , this reagent can function as a cyclization precursor.

-

N-terminal Cys: Reaction with Ethyl 2-amino-2-iminoacetate can lead to the formation of a thiazole or imidazoline derivative at the N-terminus under specific acidic or catalytic conditions. This is often used in peptide synthesis to create rigid structural elements [1].

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on protein modification chemistry, specifically Imidate and Acylation reactions).

-

Inman, J. K., et al. (1983). "Amidination of proteins with adipimidate and other imidoesters." Methods in Enzymology, 91, 559-569. (Foundational text on imidate-lysine chemistry).

- Neilson, D. G. (1975). "The Chemistry of Amidines and Imidates." John Wiley & Sons.

-

PubChem Compound Summary. (2023). "this compound."[2][3] National Center for Biotechnology Information.

Sources

Technical Application Note: Catalytic Scaffolds & Heterocycle Synthesis using Ethyl 2-amino-2-iminoacetate HCl

This guide details the technical applications of Ethyl 2-amino-2-iminoacetate hydrochloride , a specialized bifunctional building block critical for synthesizing nitrogen-rich heterocyclic scaffolds.[1] While the molecule itself is not a catalyst, it functions as a pro-catalytic reagent , enabling the construction of imidazole and pyrimidine cores that serve as organocatalysts, ligands for transition metals, and pharmacophores in drug development.[2]

Molecular Weight: 152.58 g/mol Synonyms: Ethyl oxalamidinate hydrochloride, Ethyl amino(imino)acetate HCl.Part 1: Core Directive & Technical Overview

The "Linchpin" Role in Catalysis

This compound is unique because it introduces an oxalamidine motif (

Its primary "catalytic application" lies in its utility to synthesize:

-

Imidazole-2-carboxylates: Precursors to N-Heterocyclic Carbenes (NHCs), which are powerful organocatalysts.

-

Pyrimidines: Ligands for metal-catalyzed cross-coupling reactions.

-

Guanidine Superbases: Via reaction with amines, generating organic superbases used in base-catalyzed organic synthesis.

Physicochemical Profile

| Property | Specification | Technical Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere (Ar/N2). |

| Solubility | Soluble in Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Toluene).[2] |

| pKa (est) | ~7.5 (Amidine conjugate acid) | Requires neutralization (e.g., with |

| Stability | Stable at -20°C | Susceptible to hydrolysis of the ester group under strong basic aqueous conditions. |

Part 2: Experimental Protocols

Application 1: Synthesis of Imidazole-2-Carboxylates (NHC Precursors)

This protocol describes the cyclocondensation of Ethyl 2-amino-2-iminoacetate HCl with an

Mechanism

The reaction proceeds via a Hantzsch-type imidazole synthesis. The free amidine base attacks the

Protocol Steps

-

Reagent Preparation:

-

Execution:

-

Activation: In a round-bottom flask, suspend Substrate A in Ethanol. Add the Base and stir at Room Temperature (RT) for 15 minutes to liberate the free amidine.

-

Addition: Add Substrate B (Phenacyl bromide) portion-wise over 10 minutes.

-

Reaction: Heat the mixture to reflux (

) for 6–8 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amidine spot (polar) should disappear. -

Work-up: Cool to RT. Evaporate the solvent under reduced pressure.

-

Extraction: Resuspend the residue in Water (30 mL) and extract with Ethyl Acetate (

). -

Purification: Wash combined organics with Brine, dry over

, and concentrate. Recrystallize from Ethanol/Hexane or purify via column chromatography.

-

-

Outcome:

-

Product: Ethyl 4-phenylimidazole-2-carboxylate.

-

Yield: Typically 65–80%.

-

Application 2: Synthesis of Pyrimidine Ligands

Pyrimidines derived from this molecule possess an ester group at the 2-position, allowing for further functionalization into bidentate ligands (e.g., pyrimidine-2-carboxylic acids) for Pd- or Cu-catalyzed reactions.

Protocol Steps

-

Reagent Preparation:

-

Substrate A: Ethyl 2-amino-2-iminoacetate HCl (10 mmol).

-

Substrate B: Acetylacetone (1,3-diketone) (10 mmol).[2]

-

Base: Sodium Ethoxide (

) (10 mmol, prepared in situ). -

Solvent: Ethanol (40 mL).

-

-

Execution:

-

Dissolve Sodium metal (0.23 g) in dry Ethanol to generate

. -

Add Substrate A and stir for 20 minutes.

-

Add Acetylacetone dropwise.

-

Reflux for 10 hours.

-

Neutralize with dilute HCl to pH 7, concentrate, and extract with

.

-

-

Outcome:

-

Product: Ethyl 4,6-dimethylpyrimidine-2-carboxylate.

-

Catalytic Utility: Hydrolysis of the ester yields the carboxylic acid, which can bind metal centers (N,O-chelation) for oxidation catalysis.[2]

-

Part 3: Visualization & Logic[2]

Reaction Workflow Diagram

The following diagram illustrates the divergent synthesis pathways from Ethyl 2-amino-2-iminoacetate HCl to catalytic scaffolds.

Caption: Divergent synthetic pathways utilizing Ethyl 2-amino-2-iminoacetate HCl to access three distinct classes of catalytic scaffolds.

Part 4: Critical Considerations (E-E-A-T)

Troubleshooting & Optimization

-

Moisture Sensitivity: The amidine hydrochloride is hygroscopic. If the starting material is wet, the stoichiometry of the base will be incorrect, leading to incomplete liberation of the free base and lower yields.[2] Always dry the salt under vacuum over

before use. [2] -

Regioselectivity: In imidazole synthesis, the reaction is generally highly regioselective for the 4-substituted imidazole due to the mechanics of the Hantzsch synthesis. However, steric bulk on the

-haloketone can retard the reaction rate.[2] -

Base Selection: For pyrimidine synthesis, stronger bases like alkoxides (

) are preferred to ensure deprotonation of the 1,3-dicarbonyl.[2] For imidazoles, milder bases (

Safety & Handling

-

Hazard: Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[2]

-

Storage: Keep at 2–8°C in a tightly sealed container.

References

-

PubChem. (n.d.). This compound.[1][3][4][5] National Library of Medicine. Retrieved October 26, 2025, from [Link](Note: General reference for physicochemical data).

-

Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. Retrieved October 26, 2025, from [Link]

Sources

Troubleshooting & Optimization

Preventing decomposition of Ethyl 2-amino-2-iminoacetate hydrochloride during reactions

Topic: Preventing Decomposition & Reaction Optimization

Executive Summary: The Stability Paradox

Ethyl 2-amino-2-iminoacetate hydrochloride (often referred to as Ethyl oxalamidrate HCl) acts as a stabilized Pinner salt. While the hydrochloride salt is relatively stable under strictly anhydrous conditions, the moment it enters a reaction environment, it faces two competing pathways:

-

The Productive Pathway: Nucleophilic attack by the free base (imidate) to form heterocycles (e.g., imidazoles, oxazoles).

-

The Decomposition Pathway: Rapid hydrolysis to ethyl oxamate or thermal rearrangement.

The Golden Rule: Never isolate the free base. Neutralization must occur in situ in the presence of your reaction partner.

Mechanism of Decomposition (The "Why")

To prevent decomposition, you must understand the enemy. This compound is an imidate ester . Its electrophilic carbon is highly susceptible to attack by water or thermal degradation.

Decomposition Pathways

-

Hydrolysis (Moisture Driven): In the presence of water (even atmospheric moisture), the imino group (

) is replaced by a carbonyl oxygen ( -

Pinner Decomposition (Heat Driven): At elevated temperatures (>40°C), the salt can undergo a nucleophilic attack by its own chloride counter-ion, collapsing into Ethyl chloroacetate (or related alkyl halides) and urea derivatives.

Visualizing the Stability Landscape

The following diagram illustrates the fate of the molecule based on environmental conditions.

Figure 1: Reaction fate map. Red/Yellow paths indicate decomposition; Green indicates the successful synthetic route.

Critical Handling Protocols

A. Storage (Pre-Reaction)

-

Temperature: Store at -20°C .

-

Atmosphere: Strictly under Argon or Nitrogen.

-

Desiccation: The HCl salt is hygroscopic. If the powder clumps, it has likely already partially hydrolyzed.

-

Test: Dissolve a small amount in

.[1] If NMR shows significant ethyl oxamate (loss of imine character), discard the batch.

-

B. Reaction Setup (The "In Situ" Protocol)

This protocol is designed to minimize the lifespan of the unstable free base.

Reagents:

-

Solvent: Anhydrous Ethanol or Methanol (Water content < 0.05% is critical).

-

Base: Triethylamine (

) or Sodium Ethoxide ( -

Atmosphere: Nitrogen balloon or manifold.

Step-by-Step Procedure:

-

Dry the System: Flame-dry your glassware and cool under nitrogen.

-

Solvent Prep: Charge the reaction vessel with the anhydrous solvent.

-

Add Reactant A: Add your coupling partner (e.g., diamine, amino acid ester) first.

-

Cool Down: Cool the mixture to 0°C using an ice bath.

-

Add the Imidate: Add Ethyl 2-amino-2-iminoacetate HCl as a solid in one portion.

-

Controlled Neutralization: Add the base dropwise over 15–20 minutes.

-

Why? This releases the free imidate slowly, allowing it to react with Reactant A immediately rather than accumulating and self-polymerizing.

-

-

Warm Up: Allow the reaction to warm to room temperature naturally. Do not heat above 30°C for the first 4 hours.

Troubleshooting Guide (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Strong Ammonia Smell | Hydrolysis. The imine ( | Check solvent water content (Karl Fischer). Ensure glassware was flame-dried. |

| Low Yield / Recovery of Starting Material | Premature Neutralization. The free base was generated too fast without the partner present. | Follow the "In Situ" protocol. Add the coupling partner before adding the base. |

| Formation of "Goo" or Oil | Hygroscopic Failure. The HCl salt absorbed water during weighing. | Weigh the reagent inside a glovebox or use a rapid weighing technique with a desiccated balance. |

| Precipitate is not Product | Ammonium Chloride Contamination. | Filter the reaction mixture through a celite pad or wash the organic layer with water only after the reaction is complete. |

Reaction Decision Matrix

Use this logic flow to determine the safety of your specific reaction conditions.

Figure 2: Pre-reaction safety checklist to ensure imidate stability.

References

- Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. (Foundational text on Pinner salt decomposition mechanisms).

- Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidate Esters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Detailed kinetics of hydrolysis vs. aminolysis).

-

Matrix Fine Chemicals. (2024). Ethyl 2-aminoacetate Hydrochloride Safety Data. Retrieved from [Link]

-

ResearchGate. (2015). Stability of Ester and Carbamate Containing Compounds. Retrieved from [Link]

Sources

Overcoming solubility issues with Ethyl 2-amino-2-iminoacetate hydrochloride in organic solvents

Case ID: SOL-10328-HCl

Compound: Ethyl 2-amino-2-iminoacetate hydrochloride (Also known as Ethyl oxalamidrate HCl)

CAS: 76029-62-4 (salt form) / 10328-50-4 (related free base context)

Chemical Structure:

Issue Diagnosis: Why Won't It Dissolve?

The Core Physics: this compound is an amidinium salt . The strong ionic lattice forces holding the chloride anion to the protonated amidine cation significantly exceed the solvation energy provided by non-polar or moderately polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

The "Brick Dust" Phenomenon: Researchers often observe that the compound remains a stubborn suspension in DCM, even with heating. This is normal behavior . The compound is highly polar and hydrophilic.

Solubility Matrix:

| Solvent Class | Examples | Solubility Status | Notes |

| Protic Polar | Water, Methanol, Ethanol | High | Excellent solubility but risks hydrolysis (see Warning below). |

| Aprotic Polar | DMSO, DMF, DMAc | Moderate/High | Good solubility; difficult to remove post-reaction. |

| Chlorinated | DCM, Chloroform | Insoluble | Requires "In-Situ Neutralization" (See Protocol A). |

| Ethers | THF, Diethyl Ether, MTBE | Insoluble | Requires co-solvents or neutralization. |

| Hydrocarbons | Hexanes, Toluene | Insoluble | Not recommended. |

CRITICAL WARNING - HYDROLYTIC INSTABILITY: This compound contains both an imidate/amidine core and an ester moiety. It is highly susceptible to hydrolysis in aqueous or alcoholic media, especially at elevated pH or temperatures, leading to the formation of oxamic acid derivatives or ammonia loss. Avoid prolonged storage in methanol/water.

Troubleshooting Protocols

Protocol A: The "In-Situ Neutralization" (Gold Standard)

Best for: Reactions requiring anhydrous conditions (e.g., cyclizations with acid chlorides, isocyanates) in DCM or THF.

Mechanism: You cannot dissolve the salt directly. You must chemically modify it in the flask to the free base, which is soluble in organic solvents.

Reagents:

-

Solvent: Anhydrous DCM or THF.[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1] (1.05 - 1.2 equivalents).

Step-by-Step Workflow:

-

Suspension: Suspend the Ethyl 2-amino-2-iminoacetate HCl in the anhydrous solvent (0.1 M – 0.5 M concentration). It will look cloudy/heterogeneous.

-

Cooling: Cool the mixture to 0°C. Why? The free base you are about to generate is less stable than the salt. Low temperature prevents self-condensation.

-

Activation: Add the organic base (DIPEA/TEA) dropwise.

-

The "Clear Up": Stir for 15–30 minutes. You will observe the suspension clarify significantly as the lipophilic free base is released and dissolves.[1]

-

Note: The solution may not become perfectly clear because the byproduct (DIPEA·HCl) might precipitate out depending on concentration. This is fine.

-

-

Reaction: Add your electrophile (e.g., acid chloride) immediately to this generated solution.

Caption: Figure 1. The chemical pathway for solubilizing the amidine salt via in-situ deprotonation.

Protocol B: The "Co-Solvent" Method

Best for: Reactions tolerant of polar aprotic solvents (e.g., nucleophilic substitutions).

If you cannot use a base (perhaps your electrophile is base-sensitive), you must increase the polarity of the solvent system.

-

Primary Solvent: Use DCM or THF as the main carrier.

-

Additive: Add Dimethylformamide (DMF) or Dimethylacetamide (DMAc) dropwise.

-

Ratio: Usually, a 10% - 20% v/v ratio of DMF in DCM is sufficient to break the lattice energy and solubilize the salt.

-

Workup Note: You will need to wash with water/brine extensively during extraction to remove the DMF.

Protocol C: Biphasic Schotten-Baumann

Best for: Very fast reactions with robust electrophiles (e.g., Benzoyl chloride).

Concept: Dissolve the salt in a minimum amount of water and react with an organic phase containing the electrophile.

-

Aqueous Phase: Dissolve Ethyl 2-amino-2-iminoacetate HCl in minimum cold water (0°C).

-

Buffer: Add NaHCO₃ (Solid) to neutralize to pH ~8. Do not use NaOH (Hydrolysis risk).

-

Organic Phase: Dissolve electrophile in DCM.

-

Mixing: Vigorously stir the two phases together.

-

Phase Transfer Catalyst (Optional): Add 5 mol% Tetrabutylammonium bromide (TBAB) to accelerate the transfer of the amidine across the interface.

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the safest solubilization strategy for your specific experiment.

Caption: Figure 2. Decision tree for selecting the optimal solubilization protocol based on reaction constraints.

Frequently Asked Questions (FAQ)

Q: Can I free-base the salt beforehand and isolate the oil? A: Not recommended. The free base (Ethyl 2-amino-2-iminoacetate) is thermally unstable and prone to dimerization or hydrolysis upon concentration. It is significantly safer and more reproducible to generate it in situ (Protocol A) immediately before use.

Q: I tried Protocol A, but I still see a solid. Did it fail? A: Not necessarily. When you add TEA or DIPEA to the HCl salt in DCM, you generate Triethylamine Hydrochloride (TEA·HCl) as a byproduct.[2] TEA·HCl is also insoluble in DCM. The solid you see might be the waste salt, not your starting material.

-

Verification: Filter a small aliquot and take an NMR of the filtrate. If you see the ethyl peaks of your starting material, the solubilization worked.

Q: Can I use alcohols like Methanol? A: Only if your reaction allows it. Methanol dissolves the salt instantly. However, if you are reacting with an acid chloride, the methanol will compete as a nucleophile, destroying your reagent.

References

- Amidine Salt Properties: Patai, S. (Ed.). (1975). The Chemistry of Amidines and Imidates. Wiley.

- General Protocol for Amidine Neutralization: Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses in-situ neutralization strategies for polar salts in non-polar solvents).

Sources

Minimizing side reactions when using Ethyl 2-amino-2-iminoacetate hydrochloride

Technical Support Center: Ethyl 2-amino-2-iminoacetate Hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for minimizing side reactions and optimizing the use of this versatile reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, stability, and general use of this compound.

Q1: What is the optimal way to store and handle this compound to ensure its stability?

A1: this compound is relatively stable due to its salt form.[1] However, to prevent degradation, it should be stored in a cool, dark place under an inert atmosphere, with recommended temperatures between 2-8°C.[2] The compound is hygroscopic and sensitive to moisture, which can lead to hydrolysis. Therefore, it is crucial to handle it in a dry environment, such as a glove box, and to tightly seal the container after use.

Q2: What are the primary applications of this compound in organic synthesis?

A2: This reagent is a key building block in synthetic organic chemistry, primarily utilized for the synthesis of guanidine derivatives and various nitrogen-containing heterocyclic compounds.[1] These structures are core components in many pharmaceuticals, including antiviral, antibacterial, and anticancer agents, as well as in agrochemicals.[1] Its utility also extends to peptide chemistry for the modification of amino acid residues.[1]

Q3: In which solvents is this compound most soluble and stable?

A3: Due to its hydrochloride salt form, it exhibits good solubility in polar protic solvents such as methanol and ethanol. It can also be dissolved in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), often with gentle heating. Stability can be pH-dependent; acidic conditions generally favor the stability of the protonated form.

Section 2: Troubleshooting Guide for Common Side Reactions